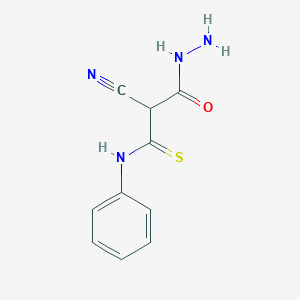![molecular formula C12H20N4O2 B12586792 2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] CAS No. 631922-92-4](/img/structure/B12586792.png)
2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is a complex organic compound featuring aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] typically involves the formation of aziridine rings through cyclization reactions. One common method is the reaction of alkenes with primary amines under basic conditions, often facilitated by an electrogenerated dication intermediate . Another approach involves the use of epoxides, which are ring-opened with sodium azide to form azido-hydroxyalkanes, followed by a Staudinger reaction to yield the desired aziridine .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale cyclization reactions using readily available starting materials such as alkenes and amines. The process may involve high-pressure reactors and specialized catalysts to ensure efficient conversion and high yields.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, resulting in the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted aziridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] involves the reactivity of the aziridine rings. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that can form various biologically active compounds. The compound’s cytotoxic effects are attributed to its ability to alkylate DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Ethyleneimine: Another three-membered nitrogen-containing ring, used in the synthesis of various polymers.
Uniqueness
2,2’-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one] is unique due to its diazenediyl linkage, which imparts distinct chemical properties and reactivity compared to simpler aziridines and azetidines. This structural feature enhances its potential for forming complex molecular architectures and its utility in various scientific applications.
Properties
CAS No. |
631922-92-4 |
|---|---|
Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,9(17)15-5-6-15)13-14-12(3,4)10(18)16-7-8-16/h5-8H2,1-4H3 |
InChI Key |
QINLXOPBIRSPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N1CC1)N=NC(C)(C)C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


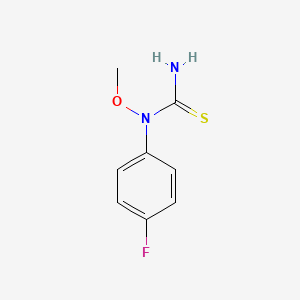
![1-Methoxy-2-[1-(methoxymethoxy)prop-1-en-1-yl]benzene](/img/structure/B12586720.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B12586736.png)
![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
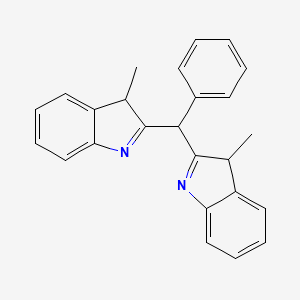
![4-[4-(Methylsulfanyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12586753.png)
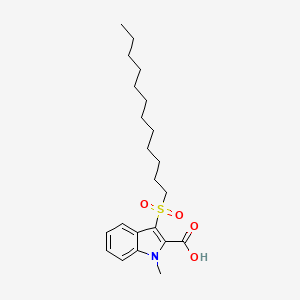
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B12586770.png)
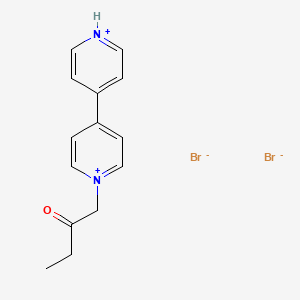
![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)
![5-Chloro-7-(3-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586783.png)

![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
